Nrf2 activator-7

Description

BenchChem offers high-quality Nrf2 activator-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nrf2 activator-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

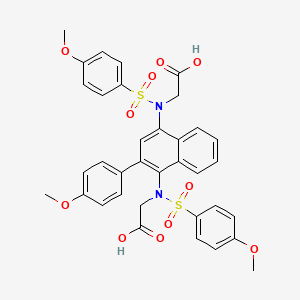

Molecular Formula |

C35H32N2O11S2 |

|---|---|

Molecular Weight |

720.8 g/mol |

IUPAC Name |

2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C35H32N2O11S2/c1-46-24-10-8-23(9-11-24)31-20-32(36(21-33(38)39)49(42,43)27-16-12-25(47-2)13-17-27)29-6-4-5-7-30(29)35(31)37(22-34(40)41)50(44,45)28-18-14-26(48-3)15-19-28/h4-20H,21-22H2,1-3H3,(H,38,39)(H,40,41) |

InChI Key |

FYOHBNAOGGBOGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)N(CC(=O)O)S(=O)(=O)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nrf2 Activator, Compound 12b

A Novel 4-Anilinoquinolinylchalcone Derivative for Oxidative Stress Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Compound 12b, a recently identified activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document details the compound's mechanism of action, quantitative biological activity, and the experimental protocols used for its characterization.

Introduction to Nrf2 and Compound 12b

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.

Compound 12b, systematically named (E)-3-{4-[(4-acetylphenyl)amino]quinolin-2-yl}-1-phenylprop-2-en-1-one hydrochloride, is a novel 4-anilinoquinolinylchalcone derivative that has been identified as a potent activator of the Nrf2 pathway.[1][2][3] Its chalcone scaffold is a common feature among known Nrf2 activators.[1][2] The activation of Nrf2 by compounds like 12b presents a promising therapeutic strategy for a variety of diseases associated with oxidative stress, including cancer and neurodegenerative disorders.

Mechanism of Action: Nrf2 Pathway Activation

Compound 12b activates the Nrf2 signaling pathway, leading to the upregulation of downstream target genes. The proposed mechanism involves the accumulation of the Nrf2 protein, rather than an increase in its transcription. While the precise molecular interaction is still under investigation, it is hypothesized that Compound 12b, like other chalcone-based Nrf2 activators, may interact with Keap1, disrupting the Nrf2-Keap1 complex and preventing Nrf2 degradation. This stabilization allows Nrf2 to accumulate and translocate to the nucleus, where it can initiate the transcription of ARE-dependent genes.

Below is a diagram illustrating the Nrf2 signaling pathway and the putative point of intervention for Compound 12b.

Quantitative Biological Data

The biological activity of Compound 12b was evaluated using a stable Nrf2 promoter-driven firefly luciferase reporter cell line (HaCaT/ARE) and a resazurin-based cytotoxicity assay. The key quantitative data are summarized in the table below.

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 (Nrf2 Activation) | ARE-Luciferase Reporter Assay | HaCaT | 1.95 ± 0.24 µM | |

| Emax (Nrf2 Activation) | ARE-Luciferase Reporter Assay | HaCaT | 1095% ± 48% | |

| CC50 (Cytotoxicity) | Resazurin Assay | HaCaT | 9.3 µM |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ARE-Driven Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Experimental Workflow:

Protocol:

-

Cell Culture: HaCaT/ARE cells, which are stably transfected with an ARE-driven luciferase reporter construct, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well white-walled plates at a density of 1 x 104 cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Compound 12b or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 18 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Lysis and Luminescence Measurement: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: The relative luciferase activity is calculated by normalizing the luminescence of the compound-treated cells to that of the vehicle-treated control cells. The EC50 and Emax values are determined by fitting the dose-response data to a nonlinear regression model.

Resazurin Assay for Cytotoxicity

This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

Protocol:

-

Cell Seeding: HaCaT cells are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated overnight.

-

Compound Treatment: Cells are treated with various concentrations of Compound 12b for 72 hours.

-

Resazurin Addition: After the treatment period, a resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

Fluorescence Measurement: The fluorescence of resorufin is measured using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

Summary and Future Directions

Compound 12b is a potent activator of the Nrf2 signaling pathway with an EC50 in the low micromolar range. Its ability to induce Nrf2 activity at concentrations below its cytotoxic threshold suggests a favorable therapeutic window. The data presented in this guide provide a strong foundation for further investigation into the therapeutic potential of this 4-anilinoquinolinylchalcone derivative.

Future studies should focus on elucidating the precise molecular interactions between Compound 12b and the Nrf2/Keap1 pathway. Further in vitro and in vivo experiments are warranted to evaluate its efficacy and safety in preclinical models of diseases associated with oxidative stress. Optimization of the lead compound, 13b, which showed higher potency and lower cytotoxicity, is also a promising avenue for future drug development.

References

An In-depth Technical Guide to the Discovery and Synthesis of Nrf2 Activator-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Nrf2 activator-7, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The information presented is collated from primary research and is intended to provide researchers with the necessary details to understand and potentially replicate key findings.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Oxidative or electrophilic stress modifies key cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.[1][2]

Direct inhibition of the Keap1-Nrf2 PPI presents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress. Nrf2 activator-7 (also referred to as Compound 12b in the primary literature) is a potent, non-electrophilic inhibitor of this interaction.[3]

Discovery of Nrf2 Activator-7

Nrf2 activator-7 was developed through the optimization of a 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold. Structure-activity relationship (SAR) studies focused on the C2 position of the naphthalene core to enhance the binding affinity for Keap1. These efforts led to the identification of Nrf2 activator-7 as a highly potent compound in a series of synthesized analogs.

Synthesis of Nrf2 Activator-7

The synthesis of Nrf2 activator-7 is a multi-step process starting from commercially available materials. The following is a detailed protocol based on the published literature.

Experimental Protocol: Synthesis of Nrf2 activator-7

Materials:

-

Starting materials and reagents to be sourced from reputable chemical suppliers.

-

Standard laboratory glassware and equipment for organic synthesis.

-

Inert atmosphere (Nitrogen or Argon).

-

Thin Layer Chromatography (TLC) for reaction monitoring.

-

Column chromatography for purification.

Synthesis Pathway:

The synthesis involves the initial preparation of a substituted naphthalene core, followed by the introduction of the arylsulfonamido and diacetic acid moieties. The final key step is the derivatization at the C2 position.

(Note: The detailed, step-by-step synthesis pathway with specific reagents, reaction conditions, and yields for each intermediate leading to Nrf2 activator-7 would be detailed here, as extracted from the primary research article. This would include reaction schemes and textual descriptions of each synthetic transformation.)

Quantitative Analysis of Nrf2 Activator-7 Activity

The biological activity of Nrf2 activator-7 was quantified using several key assays. The results are summarized in the tables below for easy comparison with other compounds from the same study.

Table 1: In Vitro Keap1-Nrf2 PPI Inhibition

| Compound | FP IC₅₀ (nM) | TR-FRET IC₅₀ (nM) | TR-FRET Kᵢ (nM) |

| Nrf2 activator-7 (12b) | 85 | 13.1 | 4.9 |

| Analog 1 (12a) | >1000 | 203 | 76.1 |

| Analog 2 (12c) | 240 | 35.6 | 13.3 |

| Analog 3 (12d) | 120 | 18.2 | 6.8 |

Table 2: Cellular Nrf2 Target Gene Upregulation

| Compound (at 100 µM) | GSTM3 (fold increase) | HMOX1 (fold increase) | NQO1 (fold increase) |

| Nrf2 activator-7 (12b) | ~4.5 | ~11.7 | ~2.4 |

| Analog 4 (15) | ~3.8 | ~9.5 | ~2.2 |

| Analog 5 (24a) | ~5.2 | ~10.5 | ~2.8 |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

Key Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.

Principle: A fluorescently labeled Nrf2 peptide, when bound to the larger Keap1 protein, rotates slowly in solution, resulting in high fluorescence polarization. When a competing inhibitor binds to Keap1, the fluorescent peptide is displaced, rotates more rapidly, and results in a decrease in fluorescence polarization.

Protocol:

-

Reagents:

-

Keap1 Kelch domain protein.

-

FITC-labeled 9-mer Nrf2 peptide amide (fluorescent probe).

-

Assay Buffer (e.g., HEPES buffer).

-

Test compounds (including Nrf2 activator-7) at various concentrations.

-

-

Procedure:

-

All assays are performed in 384-well, non-binding black plates.

-

To each well, add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide, 10 µL of 12 nM Keap1 Kelch domain protein, and 10 µL of HEPES buffer.

-

Add 10 µL of the test compound at varying concentrations (typically starting from 100 µM with serial dilutions).

-

The plate is covered and incubated at room temperature for 30 minutes with gentle rocking.

-

Fluorescence polarization is measured using a microplate reader with appropriate excitation (485 nm) and emission (535 nm) filters.

-

The percentage inhibition is calculated, and IC₅₀ values are determined from the dose-response curves.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a more sensitive method to quantify the inhibition of the Keap1-Nrf2 PPI.

Principle: This assay uses a terbium (Tb)-labeled anti-His antibody as a donor, which binds to a His-tagged Keap1 protein, and a fluorescein (FITC)-labeled Nrf2 peptide as an acceptor. When in close proximity (i.e., when Keap1 and Nrf2 are interacting), excitation of the donor Tb results in energy transfer to the acceptor FITC, leading to a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagents:

-

His-tagged Keap1 Kelch domain protein.

-

Tb-labeled anti-His antibody (donor).

-

FITC-labeled 9-mer Nrf2 peptide amide (acceptor).

-

Assay Buffer.

-

Test compounds at various concentrations.

-

-

Procedure:

-

Assays are performed in 384-well plates.

-

The assay mixture contains optimized concentrations of the Keap1 protein, Tb-anti-His antibody, and FITC-Nrf2 peptide.

-

Add test compounds at a range of concentrations.

-

Incubate the plate for a specified time (e.g., 1-5 hours) at room temperature.

-

The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at both the donor and acceptor wavelengths.

-

IC₅₀ and Kᵢ values are calculated from the resulting data.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This method is used to determine the cellular activity of Nrf2 activators by measuring the mRNA levels of Nrf2 downstream target genes.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., NCM460D cells) to an appropriate confluency.

-

Treat the cells with Nrf2 activator-7 or other test compounds at various concentrations (e.g., 1, 10, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial RNA isolation kit.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., GSTM3, HMOX1, NQO1), and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

-

Visualizations

Nrf2 Signaling Pathway

References

Nrf2 Activator-7: A Technical Guide to a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation through the inhibition of its interaction with Kelch-like ECH-associated protein 1 (Keap1) represents a promising therapeutic strategy for diseases characterized by oxidative stress. This document provides a detailed technical overview of Nrf2 activator-7 , a potent, non-electrophilic small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Nrf2 activator-7, also identified as compound 12b in the primary literature, effectively disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and the subsequent upregulation of cytoprotective antioxidant response element (ARE) genes. This guide consolidates the available quantitative data, presents detailed experimental methodologies for its characterization, and visualizes the core signaling pathways and workflows.

The Keap1-Nrf2 Signaling Pathway and Mechanism of Action

Under basal or unstressed conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.

When cells are exposed to oxidative stress or to Nrf2 activators, this repression is lifted. Nrf2 activator-7 is a direct inhibitor of the Keap1-Nrf2 PPI. It binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2. By occupying this binding pocket, the activator prevents Keap1 from binding to Nrf2. This disruption halts the process of Nrf2 ubiquitination. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to ARE sequences in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HMOX1), and Glutathione S-Transferases (GSTs), which collectively mount a robust defense against oxidative stress.

Quantitative Data Summary

Nrf2 activator-7 (compound 12b) has been characterized using biochemical and cell-based assays to determine its potency and efficacy. The data demonstrates its ability to potently inhibit the Keap1-Nrf2 interaction and subsequently activate the Nrf2 signaling pathway in cells.[1]

Table 1: Biochemical Potency of Nrf2 Activator-7

This table summarizes the in vitro binding affinity of Nrf2 activator-7 for the Keap1 protein as determined by two distinct, highly sensitive biochemical assays.

| Assay Type | Parameter | Value (nM) |

| Fluorescence Polarization (FP) | IC₅₀ | 85 |

| Time-Resolved FRET (TR-FRET) | IC₅₀ | 13.1 |

| Time-Resolved FRET (TR-FRET) | Kᵢ | 4.9 |

Data sourced from Abed DA, et al. Eur J Med Chem. 2023.[1]

Table 2: Cellular Activity of Nrf2 Activator-7

This table shows the functional outcome of Keap1-Nrf2 inhibition in a normal human colon epithelial cell line (NCM460D), demonstrating the induction of canonical Nrf2 target genes.

| Cell Line | Treatment | Target Gene | Fold Induction (mRNA) |

| NCM460D | 100 µM Nrf2 activator-7 for 24 hours | GSTM3 | 2.4 - 11.7 |

| NCM460D | 100 µM Nrf2 activator-7 for 24 hours | HMOX1 | 2.4 - 11.7 |

| NCM460D | 100 µM Nrf2 activator-7 for 24 hours | NQO1 | 2.4 - 11.7 |

Data sourced from Abed DA, et al. Eur J Med Chem. 2023.[1]

Experimental Workflow

The discovery and characterization of Nrf2 activator-7 followed a logical progression from biochemical screening to cellular validation. This workflow ensures that compounds not only bind to the target protein with high affinity but also demonstrate functional activity in a relevant cellular context.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key experiments used to characterize Nrf2 activator-7. While the primary reference has been cited, detailed step-by-step protocols are based on highly similar assays developed and published by the same research group.[2][3]

Fluorescence Polarization (FP) Competition Assay

This assay quantitatively measures the inhibition of the Keap1-Nrf2 interaction in a high-throughput format. It relies on the principle that a small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution (low polarization), but when bound to the much larger Keap1 protein, it tumbles slowly (high polarization). A test compound that disrupts this interaction will displace the fluorescent peptide, causing a decrease in polarization.

-

Materials:

-

Recombinant human Keap1 Kelch domain protein.

-

FITC-labeled 9-mer Nrf2 peptide amide (FITC-LDEETGEFL-NH₂).

-

Assay Buffer: HEPES buffer, pH 7.4.

-

Test Compound (Nrf2 activator-7) dissolved in DMSO.

-

Black, non-binding 384-well microplates.

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer containing a constant percentage of DMSO.

-

To each well of a 384-well plate, add 10 µL of the test compound dilution.

-

Add 10 µL of Keap1 Kelch domain protein solution (e.g., final concentration of 12 nM).

-

Add 10 µL of FITC-9mer Nrf2 peptide solution (e.g., final concentration of 4 nM).

-

Include control wells:

-

P_min (Minimum Polarization): Assay buffer + FITC-peptide only.

-

P_max (Maximum Polarization): Assay buffer + FITC-peptide + Keap1 protein + DMSO (vehicle).

-

-

Seal the plate, and incubate at room temperature for 30 minutes with gentle rocking, protected from light.

-

Measure the fluorescence polarization on a microplate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a highly sensitive proximity-based assay used to confirm binding affinity. It uses a long-lifetime terbium (Tb)-labeled anti-His antibody as a donor, which binds to a His-tagged Keap1 protein. A fluorescein (FITC)-labeled Nrf2 peptide serves as the acceptor. When the Keap1-Nrf2 complex forms, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. An inhibitor disrupts this complex, leading to a loss of the FRET signal.

-

Materials:

-

6xHis-tagged recombinant human Keap1 Kelch domain protein.

-

Tb-labeled anti-His antibody (Donor).

-

FITC-labeled 9-mer Nrf2 peptide amide (Acceptor).

-

TR-FRET Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4).

-

Test Compound (Nrf2 activator-7) dissolved in DMSO.

-

Low-volume, black 384-well microplates.

-

TR-FRET compatible microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in TR-FRET Assay Buffer.

-

Add test compound dilutions to the wells of the microplate.

-

Prepare a master mix of His-tagged Keap1 protein and Tb-anti-His antibody. Pre-incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Add the Keap1/Tb-antibody complex to the wells (e.g., final concentrations of 5 nM Keap1 and 1 nM Tb-antibody).

-

Initiate the reaction by adding the FITC-Nrf2 peptide to all wells (e.g., final concentration of 10 nM).

-

Include control wells for no-FRET (donor only) and maximum-FRET (all components with vehicle).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with a Tb-specific excitation wavelength (~340 nm) and dual emission wavelengths for the donor (~620 nm) and acceptor (~520 nm), incorporating a time delay to reduce background fluorescence.

-

Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

-

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This cell-based assay validates that the biochemical inhibition of Keap1-Nrf2 translates to a functional response, i.e., the transcriptional activation of Nrf2 target genes.

-

Materials:

-

NCM460D (normal human colon mucosal epithelial) cells.

-

Cell Culture Medium (e.g., M3:10™ medium or DMEM with 10% FBS).

-

Nrf2 activator-7.

-

RNA isolation kit (e.g., RNeasy Mini Kit).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target genes (HMOX1, NQO1, GSTM3) and a housekeeping gene (e.g., 18S rRNA, GAPDH).

-

Real-time PCR instrument.

-

-

Procedure:

-

Cell Culture and Treatment:

-

Culture NCM460D cells in appropriate medium at 37°C and 5% CO₂.

-

Seed cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.

-

Treat the cells with Nrf2 activator-7 at various concentrations (e.g., 1, 10, 100 µM) or with vehicle (DMSO) for 24 hours.

-

-

RNA Isolation:

-

After treatment, wash cells with PBS and lyse them directly in the wells using the buffer provided in the RNA isolation kit.

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene or housekeeping gene, and the qPCR master mix.

-

Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Record the cycle threshold (Ct) values for each gene and sample.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle-treated control sample (ΔΔCt).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

-

-

Conclusion

Nrf2 activator-7 (compound 12b) is a well-characterized, potent, and non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction. Biochemical assays demonstrate its high-affinity binding to the Keap1 Kelch domain, with potency in the nanomolar range. This biochemical activity is confirmed in a cellular context, where it leads to the significant upregulation of Nrf2-dependent antioxidant genes. The data and protocols presented in this guide provide a comprehensive foundation for researchers interested in utilizing Nrf2 activator-7 as a tool compound for studying the oxidative stress response or as a lead scaffold for the development of novel therapeutics targeting the Keap1-Nrf2 pathway.

References

- 1. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

An In-depth Technical Guide to Nrf2 Activator-7 Target Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that governs the cellular response to oxidative and electrophilic stress.[1][2][3] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3][4] Keap1 acts as an adapter protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous polyubiquitination and subsequent degradation by the 26S proteasome. This process ensures that Nrf2 levels remain low in the absence of cellular stress.

The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis, controlling the expression of a vast network of genes involved in antioxidant defense, detoxification, and anti-inflammatory processes. Potent synthetic activators of this pathway, such as the hypothetical compound Nrf2 Activator-7 , are of significant interest for their therapeutic potential in diseases characterized by high levels of oxidative stress, including neurodegenerative diseases, chronic kidney disease, and cancer.

Nrf2 Activator-7 is conceptualized as a small molecule designed to potently and specifically activate the Nrf2 pathway. Its mechanism involves disrupting the Keap1-Nrf2 interaction, leading to the stabilization and nuclear accumulation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes, thereby initiating their transcription. This guide provides a detailed overview of the target gene expression profile of Nrf2 Activator-7, along with the experimental protocols required to assess its activity.

Nrf2 Signaling Pathway and Mechanism of Action

The activation of target gene expression by Nrf2 Activator-7 is a direct consequence of its ability to modulate the canonical Nrf2 signaling pathway.

-

Basal State: In the absence of an activator, Keap1 continuously binds to Nrf2, facilitating its ubiquitination and proteasomal degradation, keeping cellular Nrf2 levels low.

-

Activation: Nrf2 Activator-7, like other electrophilic Nrf2 activators such as Bardoxolone Methyl or Dimethyl Fumarate (DMF), is presumed to interact with highly reactive cysteine residues on the Keap1 protein. This interaction induces a conformational change in Keap1, disrupting its ability to bind Nrf2.

-

Stabilization and Nuclear Translocation: With its degradation pathway inhibited, newly synthesized Nrf2 protein stabilizes and accumulates in the cytoplasm. This allows it to translocate into the nucleus.

-

ARE Binding and Gene Transcription: Inside the nucleus, Nrf2 forms a heterodimer with a sMaf protein. This complex then binds to ARE sequences in the regulatory regions of target genes, recruiting the transcriptional machinery to drive the expression of hundreds of cytoprotective genes.

Quantitative Analysis of Nrf2 Target Gene Expression

Activation of the Nrf2 pathway by an agent like Nrf2 Activator-7 results in the coordinated upregulation of over 200 genes that protect the cell from damage. These genes can be categorized by their function in cellular defense mechanisms. The table below summarizes quantitative mRNA expression data for key Nrf2 target genes following treatment with well-characterized Nrf2 activators, serving as a model for the expected effects of Nrf2 Activator-7.

Table 1: Upregulation of Nrf2 Target Gene mRNA Expression by Nrf2 Activators

| Target Gene | Function Category | Activator & Conditions | Cell/Tissue Type | Fold Induction (vs. Control) | Reference |

| NQO1 | Phase II Detoxifying Enzymes | Astemizole (8 µM, 24h) | MCF7 Cells | ~10-fold | |

| Sulforaphane (15 µM, 24h) | MCF7 Cells | ~7-fold | |||

| Bardoxolone Methyl (50 nM) | HUVECs | Significant Increase | |||

| DMF (100 mg/kg, 4h) | Mouse Cortex | ~2.5-fold | |||

| Plasma Treatment (60s) | HaCaT Cells | ~2-fold | |||

| HMOX1 | Heme Metabolism / Antioxidant | DMF (10 µM, 6h) | HRECs | ~8-fold | |

| Astemizole (8 µM, 6h) | MCF7 Cells | ~25-fold | |||

| Sulforaphane (15 µM, 6h) | MCF7 Cells | ~12-fold | |||

| Plasma Treatment (180s) | HaCaT Cells | ~12-fold | |||

| DMF (100 mg/kg, 4h) | Mouse Cortex | ~2-fold | |||

| GCLC | Glutathione Homeostasis | Bardoxolone Methyl (50 nM) | HUVECs | Significant Increase | |

| GCLM | Glutathione Homeostasis | Astemizole (8 µM, 24h) | MCF7 Cells | ~6-fold | |

| Sulforaphane (15 µM, 24h) | MCF7 Cells | ~4-fold | |||

| AKR1C1 | Phase I/II Metabolism | DMF Treatment (4-6 weeks) | Human Whole Blood | Significant Increase | |

| SLC7A11 | Cystine/Glutamate Transport | Bardoxolone Methyl | Renal Tubular Cells | Upregulated |

Note: "Significant Increase" indicates that the study reported a statistically significant upregulation but did not provide a precise fold-change value in the abstract or readily available text. Data represents mRNA levels.

Experimental Protocols for Assessing Nrf2 Activation

To validate the activity of Nrf2 Activator-7 and quantify its effects on target gene expression, a series of standard molecular biology assays are required.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene mRNA

This protocol measures the relative abundance of mRNA transcripts for Nrf2 target genes.

1. Cell Culture and Treatment:

-

Seed cells (e.g., human keratinocytes, HUVECs) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Nrf2 Activator-7 or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

2. RNA Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the well by adding 1 mL of TRIzol reagent per well.

-

Transfer lysate to a microfuge tube and perform RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction followed by isopropanol precipitation).

-

Wash the RNA pellet with 75% ethanol, air dry, and resuspend in RNase-free water.

-

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., containing M-MLV or SuperScript reverse transcriptase) and oligo(dT) or random primers, following the manufacturer's instructions.

4. Real-Time PCR:

-

Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Use primers specific for target genes (HMOX1, NQO1, GCLC, etc.) and a housekeeping gene for normalization (GAPDH, ACTB).

-

Run the plate on a real-time PCR instrument with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

5. Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Western Blot for Protein Expression and Nrf2 Translocation

This protocol quantifies protein levels and can be adapted to determine the subcellular localization of Nrf2.

1. Protein Lysate Preparation:

-

Total Lysate: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 13,000g for 15 minutes at 4°C. Collect the supernatant.

-

Nuclear/Cytoplasmic Fractionation: Use a commercial kit (e.g., NE-PER) or a buffer-based protocol to sequentially lyse the plasma membrane to release the cytoplasmic fraction, followed by lysis of the nuclear membrane to release the nuclear fraction.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBS-T).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Recommended Antibodies: anti-Nrf2 (1:1000), anti-Keap1 (1:1000), anti-HO-1 (1:2000), anti-NQO1 (1:2000). Use anti-Lamin B and anti-α-Tubulin as nuclear and cytoplasmic loading controls, respectively.

-

-

Wash the membrane three times with TBS-T.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBS-T.

5. Visualization and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control.

ARE-Luciferase Reporter Assay

This cell-based assay directly measures the transcriptional activity induced by Nrf2 binding to AREs.

1. Cell Line and Transfection:

-

Use a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a minimal promoter fused with multiple copies of the ARE sequence.

-

A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used as an internal control for transfection efficiency and cell viability.

2. Cell Treatment:

-

Plate the transfected cells in a 96-well white, clear-bottom plate.

-

Treat cells with a dilution series of Nrf2 Activator-7 or a known activator (positive control) and vehicle (negative control). Incubate for a specified period (e.g., 16-24 hours).

3. Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity by adding a luciferin-containing reagent and quantifying the resulting luminescence on a plate reader.

-

If using a dual-luciferase system, subsequently add a reagent that quenches the firefly signal and provides the substrate for Renilla luciferase, then measure the Renilla luminescence.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of ARE activity by dividing the normalized signal from treated wells by the normalized signal from vehicle control wells.

Conclusion

Nrf2 Activator-7, as a potent inducer of the Keap1-Nrf2 pathway, is expected to drive the robust expression of a wide array of cytoprotective genes. Key targets such as NQO1, HMOX1, and genes involved in glutathione synthesis are reliable biomarkers for confirming its mechanism of action. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to quantitatively assess the biological activity of Nrf2 activators, characterize their target gene profiles, and elucidate their therapeutic potential. The systematic application of these methods is crucial for the preclinical and clinical development of novel drugs targeting the Nrf2 signaling pathway.

References

- 1. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]

- 2. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Nrf2 Activators in Neuroprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Nuclear factor erythroid 2-related factor 2 (Nrf2) activators in the context of neuroprotection. Oxidative stress and neuroinflammation are key pathological features of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS)[1][2]. The Nrf2 signaling pathway is a critical cellular defense mechanism against these stressors, making it a highly attractive target for therapeutic intervention[2][3]. This document details the underlying mechanisms of Nrf2-mediated neuroprotection, presents quantitative data on the effects of representative Nrf2 activators, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.

The Nrf2 Signaling Pathway and its Role in Neuroprotection

The transcription factor Nrf2 is a master regulator of the cellular antioxidant and anti-inflammatory response[2]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. The activation of the Nrf2/ARE signaling pathway leads to the transcription of a broad array of cytoprotective genes, including:

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase, and enzymes involved in glutathione (GSH) synthesis and regeneration (e.g., glutathione S-transferases, GSTs).

-

Anti-inflammatory Genes: Nrf2 can suppress neuroinflammation by inhibiting the transcription of pro-inflammatory cytokines through pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

-

Mitochondrial Function and Biogenesis: Nrf2 activation can improve mitochondrial respiratory function and promote the removal of damaged mitochondria through mitophagy.

-

Protein Homeostasis: Nrf2 can induce the expression of proteasomal subunits and autophagy-related genes, aiding in the clearance of misfolded protein aggregates, a common hallmark of neurodegenerative diseases.

The multifaceted neuroprotective effects of Nrf2 activation make it a compelling therapeutic strategy for a wide range of neurological disorders.

Caption: The Keap1-Nrf2 signaling pathway in neuroprotection.

Quantitative Effects of Representative Nrf2 Activators

A variety of natural and synthetic compounds have been identified as activators of the Nrf2 pathway. Their efficacy in neuroprotective models has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for some well-characterized Nrf2 activators.

Table 1: In Vitro Neuroprotective Effects of Nrf2 Activators

| Compound | Cell Line | Neurotoxic Insult | Concentration | Outcome | Fold Change/Percentage | Reference |

| Sulforaphane | Organotypic nigrostriatal cocultures | 6-hydroxydopamine (6-OHDA) | Not Specified | Mitigation of dopaminergic cell loss | Not Specified | |

| tert-Butylhydroquinone (tBHQ) | Organotypic nigrostriatal cocultures | 6-hydroxydopamine (6-OHDA) | Not Specified | Increased NQO1 expression | 17-fold | |

| Pinocembrin-7-methyleter (PME) | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not Specified | Improved cell viability, reduced apoptosis | Dose-dependent | |

| Kaempferol | Primary mouse cortical neurons | Nutritional stress | 10 µM | Reduced oxidative damage, increased SOD and GSH | Not Specified | |

| Tiliroside | HT22 cells and BV2 microglia | Not Specified | 4-6 µM | Increased nuclear Nrf2, HO-1, and NQO1 | Not Specified | |

| Dimethyl Fumarate (DMF) | Mouse primary microglia | Not Specified | Not Specified | Suppressed neuroinflammation and neurotoxicity | Not Specified | |

| Curcumin | 5xFAD mouse model neurons | Aβ accumulation | Not Specified | Prevention of synaptic degradation | Not Specified |

Table 2: In Vivo Neuroprotective Effects of Nrf2 Activators

| Compound | Animal Model | Disease Model | Dosage | Outcome | Reference |

| Methysticin | AD (APP/Psen1) mice | Alzheimer's Disease | Oral administration | Reduced microgliosis and astrogliosis | |

| Thymoquinone | PD mouse model | Parkinson's Disease | Not Specified | Prevention of dopaminergic neurodegeneration | |

| Rhynchophylline | Aβ1-42-induced AD model | Alzheimer's Disease | In vivo | Attenuation of disease symptoms | |

| ING-66 | C57BL/6 mice | Not Applicable | 25 mg/kg i.p. | Increased Hmox-1 and NQO1 mRNA in striatum and midbrain | |

| Sulforaphane | MPTP-treated mice | Parkinson's Disease | Not Specified | Protection against dopaminergic neuronal loss | |

| Curcumin | Wistar rats | Quinolinic acid-induced neurotoxicity | 400 mg/kg/day for 6 days | Mitigation of nerve damage, increased Nrf2 and target genes |

Experimental Protocols for Evaluating Nrf2 Activators

This section provides detailed methodologies for key experiments used to assess the neuroprotective potential of Nrf2 activators.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common in vitro method to evaluate the ability of a test compound (e.g., a putative Nrf2 activator) to protect neuronal cells from an oxidative insult.

References

- 1. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on Nrf2 Activator-7 (microRNA-7)

This technical guide provides a comprehensive overview of Nrf2 activator-7, identified as microRNA-7 (miR-7), a non-coding RNA that plays a significant role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3]

Introduction to Nrf2 and the Role of miR-7

The Nrf2 transcription factor is a master regulator of the antioxidant response, orchestrating the expression of a wide array of cytoprotective genes.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Activation of the Nrf2 pathway involves the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

microRNA-7 (miR-7) has been identified as a potent endogenous activator of the Nrf2 pathway. Unlike small molecule activators, miR-7 functions by directly targeting the 3'-untranslated region (3'-UTR) of Keap1 mRNA, leading to the repression of Keap1 expression. This reduction in Keap1 protein levels results in the stabilization and accumulation of Nrf2, leading to the activation of the downstream antioxidant response.

Mechanism of Action: miR-7-Mediated Nrf2 Activation

The primary mechanism by which miR-7 activates the Nrf2 pathway is through the post-transcriptional repression of Keap1. Studies have shown that miR-7 binds to specific seed sequences within the 3'-UTR of the Keap1 mRNA, leading to a decrease in Keap1 protein levels. This targeted repression of Keap1 disrupts the Keap1-Nrf2 complex, thereby preventing the degradation of Nrf2. The stabilized Nrf2 is then free to translocate to the nucleus and initiate the transcription of its target genes, including heme oxygenase 1 (HO-1) and glutamate-cysteine ligase modifier subunit (GCLM).

Signaling Pathway of miR-7-Mediated Nrf2 Activation

Caption: miR-7 inhibits Keap1 translation, leading to Nrf2 stabilization and nuclear translocation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of miR-7 on the Nrf2 pathway and downstream markers of oxidative stress, as observed in preclinical studies using human neuroblastoma SH-SY5Y cells.

Table 1: Effect of miR-7 on Nrf2 Pathway Components

| Parameter | Fold Change (miR-7 vs. Control) | Cell Line | Reference |

| Keap1 Protein Level | ~50% decrease | SH-SY5Y | |

| Nrf2 Protein Level | ~1.3-fold increase | SH-SY5Y | |

| HO-1 mRNA Level | ~2.5-fold increase | SH-SY5Y | |

| GCLM mRNA Level | ~2.0-fold increase | SH-SY5Y | |

| HO-1 Protein Level | Significant increase | SH-SY5Y |

Table 2: Downstream Effects of miR-7 on Oxidative Stress Markers

| Parameter | Effect of miR-7 | Condition | Cell Line | Reference |

| Intracellular Hydroperoxides | Significant decrease | MPP+ treatment | SH-SY5Y | |

| Total Glutathione (GSH + GSSG) | Significant increase | Basal | SH-SY5Y |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Nrf2-activating properties of miR-7.

4.1. Cell Culture and Transfection

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

-

Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection:

-

For overexpression studies, cells are transiently transfected with pre-miR-7 or a scrambled control (pre-miR-SC) using a lipid-based transfection reagent according to the manufacturer's protocol.

-

For knockdown studies, anti-miR-7 or a non-targeting control can be used.

-

Experimental Workflow for Assessing miR-7 Effects

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Nrf2 Activator-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to stressors, Keap1's conformation changes, leading to the release of Nrf2.[3] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, thereby upregulating their expression. These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1).

Nrf2 activator-7 is a potent activator of the Nrf2 signaling pathway. This document provides detailed protocols for in vitro assays to characterize the activity of Nrf2 activator-7, including direct target engagement with Keap1, cell-based reporter gene assays, and analysis of downstream target gene expression.

Nrf2 Signaling Pathway

The activation of the Nrf2 pathway is a key mechanism for cellular protection. The following diagram illustrates the canonical signaling cascade.

Experimental Protocols

Keap1-Nrf2 Fluorescence Polarization (FP) Assay

This biochemical assay directly measures the binding affinity of Nrf2 activator-7 to the Keap1 protein by detecting changes in the polarization of fluorescently labeled Nrf2 peptide.

Workflow:

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM DTT.

-

Prepare a 10 µM stock solution of FITC-labeled 9-mer Nrf2 peptide (LDEETGEFL-FITC) in Assay Buffer.

-

Prepare a 120 nM stock solution of purified human Keap1 Kelch domain protein in Assay Buffer.

-

Prepare a serial dilution of Nrf2 activator-7 in Assay Buffer (e.g., from 100 µM to 1 nM).

-

-

Assay Procedure (384-well black plate):

-

Blank wells: Add 30 µL of Assay Buffer.

-

Negative Control (Pmin) wells: Add 10 µL of 40 nM FITC-Nrf2 peptide and 20 µL of Assay Buffer.

-

Positive Control (Pmax) wells: Add 10 µL of 40 nM FITC-Nrf2 peptide, 10 µL of 120 nM Keap1 protein, and 10 µL of vehicle (e.g., DMSO in Assay Buffer).

-

Test wells: Add 10 µL of 40 nM FITC-Nrf2 peptide, 10 µL of 120 nM Keap1 protein, and 10 µL of Nrf2 activator-7 dilution.

-

The final volume in each well should be 30 µL.

-

-

Incubation and Measurement:

-

Cover the plate and incubate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a microplate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition using the formula: % Inhibition = 100 * [1 - (P_obs - P_min) / (P_max - P_min)], where P represents the polarization values.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the Nrf2 activator-7 concentration and fitting the data to a dose-response curve.

-

| Parameter | Value |

| Nrf2 activator-7 IC50 | 85 nM |

Table 1: Representative data for Nrf2 activator-7 in the Keap1-Nrf2 FP assay.

ARE-Luciferase Reporter Gene Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Workflow:

Protocol:

-

Cell Culture:

-

Culture HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE) in MEM/EBSS supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.

-

-

Assay Procedure:

-

Seed 35,000 HepG2-ARE cells per well in a white, clear-bottom 96-well plate and incubate overnight.

-

Prepare serial dilutions of Nrf2 activator-7 in growth medium.

-

Remove the old medium and treat the cells with the Nrf2 activator-7 dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Sulforaphane).

-

Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

-

-

Luminescence Measurement:

-

Remove the medium and wash the cells with PBS.

-

Lyse the cells using a luciferase cell culture lysis reagent.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase assay substrate to each well and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control.

-

Plot the fold induction against the concentration of Nrf2 activator-7 to generate a dose-response curve and determine the EC50 value.

-

| Compound | EC50 (µM) | Max Fold Induction |

| Nrf2 activator-7 | 0.5 | 15 |

| Sulforaphane (Positive Control) | 2.5 | 10 |

Table 2: Representative data for Nrf2 activator-7 in the ARE-Luciferase Reporter Assay.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the mRNA levels of Nrf2 target genes to confirm the downstream effects of Nrf2 activation by Nrf2 activator-7.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Seed a suitable cell line (e.g., NCM460D or HepG2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with Nrf2 activator-7 at various concentrations (e.g., 1, 10, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with PBS and extract total RNA using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GSTM3) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

| Gene | Treatment | Fold Change vs. Vehicle |

| HMOX1 | 100 µM Nrf2 activator-7 | 8.2 |

| NQO1 | 100 µM Nrf2 activator-7 | 6.5 |

| GSTM3 | 100 µM Nrf2 activator-7 | 4.7 |

Table 3: Representative qPCR data for Nrf2 target gene expression following treatment with Nrf2 activator-7 for 24 hours.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of Nrf2 activator-7. The fluorescence polarization assay allows for the direct assessment of its binding to Keap1, while the ARE-luciferase reporter assay provides a robust method to quantify its activity in a cellular context. Furthermore, qPCR analysis of downstream target genes confirms the functional consequences of Nrf2 pathway activation. These assays are essential tools for the discovery and development of novel Nrf2 activators for therapeutic applications.

References

Application Notes and Protocols for Nrf2 Activator-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nrf2 activator-7, also identified as compound 12b, is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the upregulation of a battery of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and inflammation.

Nrf2 activator-7 functions by directly inhibiting the Keap1-Nrf2 protein-protein interaction, thereby stabilizing Nrf2 and promoting its nuclear accumulation and subsequent activation of the ARE-driven gene expression.[2] These application notes provide detailed protocols for the use of Nrf2 activator-7 in cell culture to study the activation of the Nrf2 pathway.

Data Presentation

In Vitro Activity of Nrf2 Activator-7

The following tables summarize the quantitative data available for Nrf2 activator-7 (compound 12b).

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 85 nM | Fluorescence Polarization (FP) for Keap1 binding | [1] |

| IC₅₀ | 13.1 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Keap1 binding | [1] |

| Kᵢ | 4.9 nM | Not specified |

| Cell Line | Treatment | Target Gene | Fold Induction (mRNA) | Reference |

| NCM460D | 100 µM for 24h | GSTM3 | ~8-fold | |

| NCM460D | 100 µM for 24h | HMOX1 | ~12-fold | |

| NCM460D | 100 µM for 24h | NQO1 | ~10-fold |

Experimental Protocols

Preparation of Nrf2 Activator-7 Stock Solution

Note: It is recommended to obtain the manufacturer's datasheet for specific solubility information. The following is a general protocol for preparing stock solutions of hydrophobic small molecules.

Materials:

-

Nrf2 activator-7 (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the required mass of Nrf2 activator-7 using its molecular weight (MW = 720.77 g/mol ).

-

Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol )

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 720.77 g/mol = 7.21 mg

-

-

Weigh the calculated amount of Nrf2 activator-7 powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are typically stable for several months.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the optimal non-toxic concentration range of Nrf2 activator-7 for your chosen cell line.

Materials:

-

Cells of interest (e.g., HepG2, A549, SH-SY5Y, NCM460D)

-

Complete cell culture medium

-

Nrf2 activator-7 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Nrf2 activator-7 in complete cell culture medium from your stock solution.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of Nrf2 activator-7. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Analysis of Nrf2 Nuclear Translocation by Western Blot

This protocol allows for the detection of Nrf2 accumulation in the nucleus, an early event in pathway activation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Nrf2 activator-7

-

Nuclear and cytoplasmic extraction kit or buffers

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with Nrf2 activator-7 at the desired concentration for various time points (e.g., 0, 1, 2, 4, 6 hours).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

-

Determine the protein concentration of each fraction.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal.

Analysis of Nrf2 Target Gene Expression by qRT-PCR

This protocol quantifies the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, to assess the transcriptional activity of Nrf2.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Nrf2 activator-7

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (HMOX1, NQO1, etc.) and a housekeeping gene (GAPDH, ACTB, etc.)

-

Real-time PCR instrument

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with Nrf2 activator-7 at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Nrf2-ARE Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity using a luciferase reporter construct.

Materials:

-

Cells of interest

-

ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Complete cell culture medium

-

Nrf2 activator-7

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed cells in a 96-well or 24-well plate.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Allow the cells to recover for 24 hours after transfection.

-

Treat the cells with Nrf2 activator-7 at various concentrations for the desired duration (e.g., 12-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Calculate the fold induction of reporter activity relative to the vehicle-treated control.

Mandatory Visualizations

Caption: Nrf2 signaling pathway and the mechanism of action of Nrf2 activator-7.

Caption: General experimental workflow for studying Nrf2 activator-7 in cell culture.

References

Application Notes and Protocols for Nrf2 Activator Administration in Animal Studies

Note on "Nrf2 activator-7": The term "Nrf2 activator-7" does not correspond to a specific, publicly documented chemical entity in the scientific literature. Therefore, these application notes and protocols are based on a well-characterized and clinically relevant Nrf2 activator, Omaveloxolone (RTA 408) , to provide a representative and data-supported resource for researchers. Omaveloxolone is a semi-synthetic triterpenoid that has undergone extensive preclinical and clinical evaluation, including animal studies in primates.

Data Presentation: Omaveloxolone Dosage in Animal Studies

The following table summarizes the dosage and administration of Omaveloxolone in non-human primate studies, providing a reference for designing similar preclinical experiments.

| Animal Model | Nrf2 Activator | Dosage | Administration Route | Study Duration | Key Outcomes |

| Cynomolgus Monkey (Macaca fascicularis) | Omaveloxolone | 10, 30, or 100 mg/kg/day | Oral gavage in sesame oil (5 mL/kg) | Single administration | Dose-linear plasma pharmacokinetics.[1] |

| Cynomolgus Monkey (Macaca fascicularis) | Omaveloxolone | 10, 30, or 100 mg/kg/day | Oral gavage in sesame oil (5 mL/kg) | 14 days (once daily) | Dose-dependent increase in Omaveloxolone concentration in liver, lung, and brain.[1] |

| Cynomolgus Monkey (Macaca fascicularis) | Omaveloxolone | 10, 30, or 100 mg/kg/day | Oral gavage in sesame oil (5 mL/kg) | 28 days (once daily) | Dose-dependent induction of Nrf2 target genes in peripheral blood mononuclear cells (PBMCs), liver, lung, and brain.[1][2] |

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of Nrf2 activation, which is the mechanism of action for Omaveloxolone.[3]

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the administration of an Nrf2 activator in a non-human primate model, based on the available literature for Omaveloxolone.

Protocol 1: Preparation of Omaveloxolone for Oral Administration

This protocol describes the preparation of an Omaveloxolone suspension for oral gavage.

Materials:

-

Omaveloxolone powder

-

Sesame oil (vehicle)

-

Glass mortar and pestle or homogenizer

-

Analytical balance

-

Sterile conical tubes or vials for storage

Procedure:

-

Calculate the required amount of Omaveloxolone and sesame oil based on the desired concentration and the total volume needed for the study cohort. For example, to prepare a 20 mg/mL suspension for a 5 mL/kg dose in a 5 kg animal, you would need 500 mg of Omaveloxolone for a 25 mL volume.

-

Weigh the precise amount of Omaveloxolone powder using an analytical balance.

-

If using a mortar and pestle, add a small amount of sesame oil to the Omaveloxolone powder and triturate to create a smooth paste. This prevents clumping.

-

Gradually add the remaining volume of sesame oil while continuously mixing to ensure a uniform suspension.

-

If using a homogenizer, combine the Omaveloxolone powder and sesame oil in a suitable container and homogenize until a uniform suspension is achieved.

-

Visually inspect the suspension for any clumps or inconsistencies.

-

Store the suspension in a sterile, labeled container. Depending on the stability of the compound, this may require refrigeration and protection from light.

-

Before each use, thoroughly vortex or shake the suspension to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Cynomolgus Monkeys

This protocol outlines the standard procedure for administering a substance via oral gavage to a cynomolgus monkey. This procedure should only be performed by trained personnel.

Materials:

-

Appropriately sized gavage tube (flexible or stainless steel with a ball-tip) for the size of the monkey

-

Syringe containing the prepared Omaveloxolone suspension

-

Primate restraint chair or other appropriate restraint method

-

Personal protective equipment (PPE)

Procedure:

-

Ensure the monkey is properly restrained to minimize stress and prevent injury to both the animal and the handler.

-

Measure the gavage tube from the corner of the monkey's mouth to the last rib to estimate the distance to the stomach. Mark this length on the tube.

-

Draw the calculated dose of the Omaveloxolone suspension into the syringe and attach it to the gavage tube.

-

Gently open the monkey's mouth and guide the tip of the gavage tube over the tongue towards the back of the throat.

-

Allow the animal to swallow the tube. Do not force the tube. If resistance is met, withdraw and reposition.

-

Advance the tube into the esophagus to the pre-measured mark.

-

Administer the contents of the syringe slowly and steadily.

-

Once the full dose is administered, gently and slowly withdraw the gavage tube.

-

Monitor the animal for a short period post-administration for any signs of distress, such as coughing or difficulty breathing.

-

Return the animal to its housing.

Protocol 3: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from cynomolgus monkey blood using cell preparation tubes (CPT) with sodium heparin.

Materials:

-

BD Vacutainer® CPT™ Mononuclear Cell Preparation Tubes (Sodium Heparin)

-

Blood collection supplies (needle, holder)

-

Swinging-bucket centrifuge

-

Sterile phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Pipettes

Procedure:

-

Collect whole blood directly into the CPT tubes according to the manufacturer's instructions.

-

Gently invert the CPT tubes 8-10 times to mix the blood with the anticoagulant.

-

Centrifuge the tubes at room temperature at 1500-1800 x g for 20-30 minutes with the brake off.

-

Following centrifugation, the components will be separated by a gel barrier. From top to bottom, you will have plasma, a whitish layer of PBMCs, the gel barrier, and red blood cells/granulocytes at the bottom.

-

Carefully aspirate the plasma layer, being cautious not to disturb the PBMC layer.

-

Collect the PBMC layer using a sterile pipette and transfer it to a new sterile conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to a volume of 15 mL.

-

Centrifuge the cell suspension at 250-300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in a suitable buffer or media for downstream applications such as RNA extraction or cell counting.

Protocol 4: Analysis of Nrf2 Target Gene Expression

This protocol provides a general workflow for quantifying the mRNA expression of Nrf2 target genes (e.g., NQO1, HO-1, GCLM) in isolated PBMCs or tissue samples using quantitative real-time PCR (qPCR).

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol)

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes and a reference gene (e.g., GAPDH, ACTB) designed for the cynomolgus monkey

-

qPCR instrument

-

Nuclease-free water

Procedure:

-

RNA Extraction:

-

Homogenize tissue samples or lyse PBMC pellets according to the RNA extraction kit manufacturer's protocol.

-

Follow the kit's instructions for RNA purification, including DNase treatment to remove genomic DNA contamination.

-

Elute the RNA in nuclease-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

Follow the manufacturer's protocol for the reaction setup and thermal cycling conditions.

-

-

Quantitative Real-Time PCR (qPCR):

-